6-Methyl-1,6-diazaspiro[3.5]nonane
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Overview
Description
6-Methyl-1,6-diazaspiro[35]nonane is a heterocyclic compound characterized by a spiro-bicyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,6-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde, followed by methylation to introduce the methyl group at the desired position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization and methylation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, thereby enhancing the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,6-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
6-Methyl-1,6-diazaspiro[3.5]nonane has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of 6-Methyl-1,6-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,6-diazaspiro[3.5]nonane: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
8-Methyl-1,8-diazaspiro[3.5]nonane: Another spiro-bicyclic compound with variations in the position of the methyl group and nitrogen atoms.
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
8-methyl-1,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C8H16N2/c1-10-6-2-3-8(7-10)4-5-9-8/h9H,2-7H2,1H3 |
InChI Key |
SHBFGCUTOICZDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2(C1)CCN2 |
Origin of Product |
United States |
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